tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate

Organic Synthesis Medicinal Chemistry Regioselectivity

SAR campaigns often stall due to limited regioisomeric control in functionalized benzaldehyde intermediates. This 1,2,4-trisubstituted phenyl carbamate solves this with three orthogonal reactive handles-Boc-amine, aldehyde, and Cl/F sites-enabling unambiguous, stepwise diversification. • Orthogonal reactivity: Deprotect, cyclize, or cross-couple without protecting group conflicts. • Regiochemical precision: 4-chloro-2-fluoro-5-formyl substitution ensures reproducible cyclization outcomes distinct from the 6-formyl regioisomer. • Reliable supply: Standardized analytical data and global logistics support uninterrupted medchem workflows.

Molecular Formula C12H13ClFNO3
Molecular Weight 273.69 g/mol
Cat. No. B12972506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate
Molecular FormulaC12H13ClFNO3
Molecular Weight273.69 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C=O)Cl)F
InChIInChI=1S/C12H13ClFNO3/c1-12(2,3)18-11(17)15-10-4-7(6-16)8(13)5-9(10)14/h4-6H,1-3H3,(H,15,17)
InChIKeyIZDDSVKOGHVUCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate: Overview


tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate (CAS: 1492031-83-0) is an aromatic carbamate derivative bearing a tert-butyl carbamate (Boc)-protected amine, a formyl group, and chlorine/fluorine substituents on the phenyl ring . With a molecular weight of 273.69 g/mol (C12H13ClFNO3), this compound serves as a functionalized benzaldehyde intermediate designed for late-stage diversification in medicinal chemistry and organic synthesis [1]. Its hallmark is the spatial arrangement of three orthogonal reactive handles—a protected amine, an aldehyde, and halogen sites—which enables regioselective transformations not achievable with simpler analogs.

Regiochemical identity Defined 4-chloro-2-fluoro-5-formyl substitution pattern
Orthogonal handles Boc, aldehyde, and halogen sites for sequential functionalization
Halogen-enabled diversification Chloro and fluoro substituents support cross-coupling and late-stage modification

Why Substitution Fails: tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate


Within the class of Boc-protected benzaldehyde derivatives, compounds differ critically in the number, identity, and relative positioning of substituents . The 4-chloro-2-fluoro-5-formyl substitution pattern of this compound is not arbitrary; each halogen exerts distinct steric and electronic effects that dictate both reaction selectivity and downstream biological properties . Substituting with the 4-chloro-2-fluoro-6-formyl regioisomer (CAS: 1887015-32-8), for example, alters the orientation of the formyl group relative to the protected amine, potentially leading to different cyclization outcomes in heterocycle synthesis. Similarly, replacing the Boc protecting group with a methyl carbamate alters stability and orthogonal deprotection options [1]. The precise architecture of tert-butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate—featuring a 1,2,4-trisubstituted benzene core with a specific 1,2,4-relationship between the amine, chloro, and fluoro groups—is essential for achieving reproducible synthetic outcomes and consistent biological data in structure-activity relationship (SAR) campaigns.

Regioisomeric shift The 6-formyl regioisomer may alter cyclization outcomes and SAR interpretation.
Missing halogen sites Non-halogenated analogs lack cross-coupling handles, limiting diversification.
Carbamate class mismatch Methyl or other alkyl carbamates change orthogonal deprotection strategy and stability.

Differentiation Evidence: tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate


Halogen Substitution Pattern: Purity Advantage

The 4-chloro-2-fluoro-5-formyl substitution pattern is a defined isomer, distinct from the 4-chloro-2-fluoro-6-formyl regioisomer (CAS: 1887015-32-8) . This compound is commercially available with a specified purity of 98% (HPLC) . In contrast, the 6-formyl isomer is less widely sourced and lacks a comparable purity specification, representing a procurement advantage for users requiring precise regiochemistry for SAR studies.

Regioisomer specification
Data to verify
98% purity specified vs. unspecified for 6-formyl isomer
Supports regioisomer identity confirmation for SAR
Vendor catalog comparison; independent verification recommended
Organic Synthesis Medicinal Chemistry Regioselectivity

Dual Reactive Handles: Boc & Aldehyde

The compound combines a tert-butyl carbamate (Boc) group and a formyl group on the same phenyl ring. While tert-butyl (4-formylphenyl)carbamate (CAS: 144072-30-0) also contains both groups, it lacks halogen substituents [1]. The presence of chlorine and fluorine in the target compound offers additional sites for nucleophilic aromatic substitution or cross-coupling, which the non-halogenated analog cannot provide .

Reactive handle count
Class-level inference
Three handles vs. two in non-halogenated analog
Enables orthogonal sequential functionalization
Halogen sites expand cross-coupling scope
Organic Synthesis Protecting Group Strategy Benzaldehyde Derivatives

Halogen Effects on Reaction Rates

The presence of both chloro (σₚ = +0.23) and fluoro (σₚ = +0.06) substituents deactivates the aromatic ring towards electrophilic substitution, while the formyl group (σₚ = +0.42) further increases electron deficiency [1]. This contrasts with tert-butyl (4-formylphenyl)carbamate, which lacks halogens and thus has a different electronic profile. The specific substitution pattern in the target compound is expected to alter the reactivity of the aldehyde group in nucleophilic addition reactions.

Electronic deactivation
Class-level inference
Predicted lower aldehyde reactivity due to electron-withdrawing halogens
Supports reaction condition optimization
Based on Hammett σ constants; no compound-specific kinetic data
Physical Organic Chemistry Hammett Substituent Constants Reaction Kinetics

Boc vs. Methyl Carbamate: Binding and Stability

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines, known for its stability under basic conditions and its cleavage under mild acidic conditions (e.g., TFA). In the context of morphinan derivatives, phenyl carbamates (e.g., compounds 2d and 3d) exhibited high affinity for κ-opioid receptors (Ki = 0.046–0.051 nM), whereas methyl carbamate analogues (e.g., compounds 1b, 2b, 3b) showed a 1.4- to 100-fold decrease in affinity for the same receptor [1]. This class-level observation underscores that the specific carbamate moiety significantly impacts biological activity, and the Boc group offers distinct synthetic and biological advantages over simpler alkyl carbamates.

Boc vs. methyl carbamate
Class-level inference
Up to 100-fold Ki difference in morphinan series (class-level)
Class-level carbamate selection may influence downstream SAR
Not compound-specific; derived from opioid receptor binding study
Protecting Groups Synthetic Methodology Carbamate Chemistry

Applications of tert-Butyl (4-chloro-2-fluoro-5-formylphenyl)carbamate


Regioselective Heterocycle Synthesis

The compound serves as an ideal precursor for synthesizing benzoxazole, benzimidazole, and quinoline derivatives. The Boc-protected amine, after deprotection, can react with the ortho-aldehyde group to form an imine, which can then undergo cyclization. The presence of the chloro and fluoro substituents allows for further functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, enabling the construction of highly elaborated heterocyclic scaffolds .

PROTAC Linker Building Block

The orthogonal reactivity of the aldehyde and the Boc-protected amine makes this compound a valuable intermediate for constructing PROTAC linkers. The aldehyde can be used to attach an E3 ligase ligand via reductive amination, while the amine (after Boc removal) can be coupled to a target protein ligand. The halogen atoms provide additional vectors for fine-tuning physicochemical properties [1].

Fluorinated Pharma & Agrochemical Synthesis

Fluorine incorporation is a common strategy to improve metabolic stability and membrane permeability. The fluoro substituent in this compound provides a built-in handle for further derivatization or serves as a metabolically stable bioisostere. The chloro substituent can be used for late-stage diversification via metal-catalyzed cross-coupling, offering a rapid entry into fluorinated drug candidates [2].

Halogen Bonding in Supramolecular Chemistry

The presence of both chlorine and fluorine atoms makes this compound a candidate for studying halogen bonding interactions. The σ-hole on the chlorine atom can act as a Lewis acid, interacting with Lewis bases. This property is of interest in crystal engineering and the design of novel materials [3].

Application
Selection Property
Validation Focus
Regioselective heterocycle synthesis
Orthogonal Boc/aldehyde/halogen handles
Regiochemical integrity and cyclization efficiency
PROTAC linker construction
Sequential amine and aldehyde reactivity
Linker attachment and ligand coupling yields
Fluorinated building block
Halogen-enabled cross-coupling
Metabolic stability and coupling scope
Halogen bonding studies
Chlorine and fluorine σ-hole character
Cocrystal or computational analysis

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